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molecular formula C7H3ClF3NO2 B3024581 3-Chloro-5-nitrobenzotrifluoride CAS No. 401-93-4

3-Chloro-5-nitrobenzotrifluoride

Cat. No. B3024581
M. Wt: 225.55 g/mol
InChI Key: ZQXCQTAELHSNAT-UHFFFAOYSA-N
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Patent
US06706731B2

Procedure details

92 g (0.408 mol) of 5-chloro-3-trifluoromethyl-nitrobenzene in 1 l of methanol are hydrogenated in the presence of 10.17 g of Raney nickel. The reaction mixture is filtered through Celite/activated carbon and the residue washed with methanol. Concentration of the filtrate by evaporation yields the oily 5-amino-3-chloro-benzotrifluoride; 1H-NMR (DMSO-d6) δ6.80 (m, 3H), 5.92 (s, H2N).
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
10.17 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>CO.[Ni]>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[C:4]([C:11]([F:12])([F:13])[F:14])[CH:5]=1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10.17 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite/activated carbon
WASH
Type
WASH
Details
the residue washed with methanol
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate by evaporation

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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